![molecular formula C12H24OSi B564804 rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 CAS No. 1189672-07-8](/img/structure/B564804.png)
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 is a labeled compound used primarily in scientific research. It is an intermediate for the synthesis of Misoprostol, a medication used to prevent and treat stomach ulcers, induce labor, and as an abortifacient . The compound has a molecular formula of C12H19D5OSi and a molecular weight of 217.43 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This can be achieved through the reaction of 4-methyl-1-octyne with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In metabolic studies to trace biochemical pathways.
Medicine: For the synthesis of pharmaceuticals like Misoprostol.
Wirkmechanismus
The mechanism of action of rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 involves its role as an intermediate in chemical reactions. The trimethylsilyl group protects the alkyne functionality during reactions and can be removed under specific conditions to yield the desired product . The compound does not have a direct biological target but is crucial in the synthesis of bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne: The non-deuterated version of the compound.
4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d3: A partially deuterated version.
4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d7: A more heavily deuterated version.
Uniqueness
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 is unique due to its specific deuterium labeling, which makes it valuable in studies involving isotopic labeling. This allows researchers to trace the compound in metabolic pathways and understand reaction mechanisms more clearly.
Eigenschaften
IUPAC Name |
[5,5-dideuterio-4-(trideuteriomethyl)oct-1-yn-4-yl]oxy-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24OSi/c1-7-9-11-12(3,10-8-2)13-14(4,5)6/h2H,7,9-11H2,1,3-6H3/i3D3,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIZMOBTKIYAAO-KGFHUCQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC#C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC#C)(C([2H])([2H])CCC)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

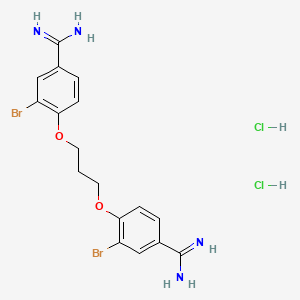
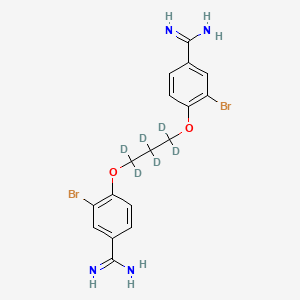
![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B564726.png)
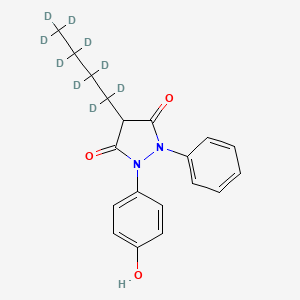
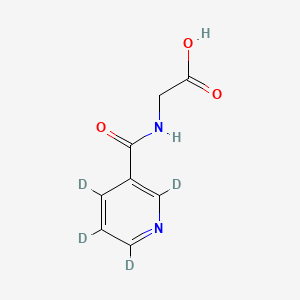
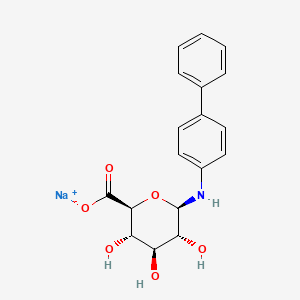
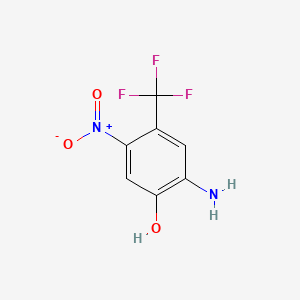
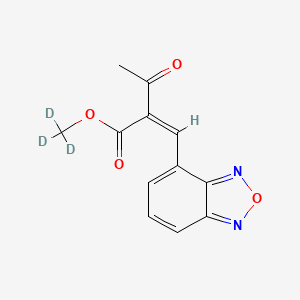
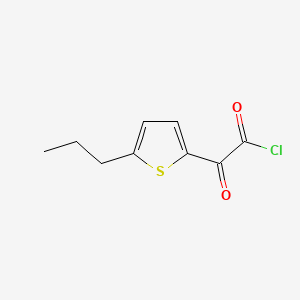
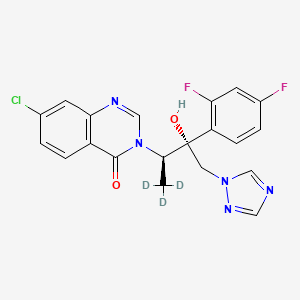
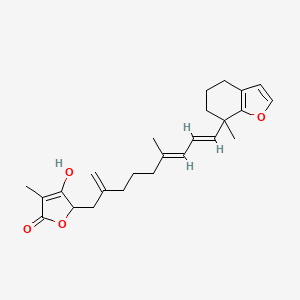
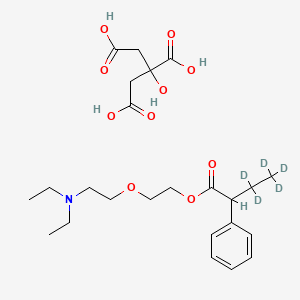
![7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione](/img/structure/B564744.png)
